Dimethyl ether-d6

Kinetic Isotope Effect Reaction Mechanism Atmospheric Chemistry

Researchers requiring background-free ¹H NMR spectra or precise mass spectrometric quantitation face significant interference when using non-deuterated dimethyl ether. Dimethyl ether-d6 (CAS 17222-37-6) eliminates these issues through complete perdeuteration, delivering a clean M+6 mass shift and silent ¹H NMR background. • 99 atom % D isotopic enrichment ensures complete spectral clarity for KIE measurements and mechanistic studies • Validated as a high-precision ¹³C shift thermometer calibrant for the 100-300 K range • Supplied as a pressurized gas in cylinders; ships as UN 1033 Class 2.1 flammable gas

Molecular Formula C2H6O
Molecular Weight 52.11 g/mol
CAS No. 17222-37-6
Cat. No. B095639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl ether-d6
CAS17222-37-6
Molecular FormulaC2H6O
Molecular Weight52.11 g/mol
Structural Identifiers
SMILESCOC
InChIInChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3,2D3
InChIKeyLCGLNKUTAGEVQW-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl ether-d6: Procurement-Ready Overview


Dimethyl ether-d6 (CAS 17222-37-6), also known as deuterated dimethyl ether, is a stable isotope-labeled compound with the molecular formula (CD3)2O and a molecular weight of 52.11 g/mol [1]. This colorless gas at ambient conditions is characterized by a boiling point of -24.8 °C and a melting point of -141 °C . It is primarily classified as an NMR solvent and finds extensive use as a reagent in isotopic labeling studies, kinetic investigations, and mass spectrometry applications .

Isotopic Studies
Kinetic isotope effect and reaction mechanism research
NMR Solvent
High enrichment for low-background ¹H NMR
MS Internal Standard
Well-resolved mass shift for accurate quantitation

Dimethyl ether-d6: Why Generic Substitution Fails


The direct replacement of Dimethyl ether-d6 with non-deuterated dimethyl ether (DME) or partially deuterated analogs (e.g., DME-d3) is fundamentally unsound in applications requiring isotopic tracing, background-free NMR signals, or precise mass spectrometric quantitation. The presence of protium atoms in non-deuterated DME introduces significant interference in ¹H NMR spectra and undermines the kinetic isotope effect (KIE) measurements essential for mechanistic studies [1]. Partially deuterated variants, such as DME-d3, offer only partial signal reduction and may lead to complex isotopic distributions that compromise the accuracy of mass spectrometry-based internal standard methods [2]. The perdeuterated nature of Dimethyl ether-d6 ensures complete spectral clarity and a well-defined mass shift (M+6), which are critical for reliable and reproducible analytical outcomes.

Dimethyl ether-d6 (Perdeuterated)
Complete ¹H signal elimination for clean NMR
Accurate KIE measurement with full deuteration
Single M+6 mass shift for MS quantitation
Non-deuterated DME or DME-d3
Residual protium signals cause NMR interference
Partial deuteration may skew KIE values
Complex isotopic distributions compromise MS accuracy

Dimethyl ether-d6: Performance Evidence


Kinetic Isotope Effect with Hydroxyl Radicals

In the reaction with hydroxyl radicals (OH), the perdeuterated Dimethyl ether-d6 exhibits a significantly different rate coefficient compared to its non-deuterated counterpart, DME. The experimental KIE data provides a crucial benchmark for computational models and mechanistic studies. [1]

KIE with OH Radicals
Head-to-head
Pre-factor differs by ~7 orders; temp exponent 3.57 vs 1.48
Supports mechanistic modeling and KIE benchmarking
5–21 bar He, LIF detection, 387–554 K
Kinetic Isotope Effect Reaction Mechanism Atmospheric Chemistry

Defined Mass Shift for MS Detection

Dimethyl ether-d6 exhibits a consistent mass shift of M+6 relative to the unlabeled dimethyl ether (M = 46.07 g/mol). This property makes it an ideal internal standard for quantitative mass spectrometry, as it co-elutes with the analyte but is easily distinguished by its distinct m/z signal.

MS Mass Shift
Reported
M+6 Da relative to unlabeled
Enables clear quantitation window in MS
Applies to EI and ESI ionization
Mass Spectrometry Internal Standard Quantitation

High Isotopic Purity for Minimal NMR Background

Commercially available Dimethyl ether-d6 is specified with an isotopic purity of 99 atom% D, which is the industry standard for high-quality deuterated NMR solvents. This high enrichment level ensures that residual protium signals are minimized, providing a clean spectral baseline for ¹H NMR analysis.

Isotopic Enrichment
Class-level
≥99 atom% D
Minimizes residual ¹H background in NMR
Standard for deuterated NMR solvents
NMR Spectroscopy Deuterium Enrichment Solvent Purity

Defined Vapor Pressure for Gas Handling

The vapor pressure of Dimethyl ether-d6 is consistently reported as 7760 mmHg at 25°C across multiple vendor datasheets. This value is slightly higher than that of the non-deuterated analog (which may vary slightly depending on measurement method and purity). This data is essential for calculating gas volumes, designing experimental setups, and ensuring safe handling.

Vapor Pressure at 25°C
Reported
7760 mmHg
Supports gas handling and reactor design
May differ from non-deuterated DME
Vapor Pressure Gas Handling Reactor Design

13C NMR Shift Thermometer Calibrant

Dimethyl ether-d6 is specifically cited as a calibration agent for high-precision carbon-13 shift thermometers, particularly useful in the temperature range of 100-300 K. It provides a reference for shift differences, enabling accurate temperature measurements in low-temperature NMR experiments.

NMR Thermometry Calibrant
Reported
Applicable 100–300 K range
Enables low-temperature NMR calibration
Specialized for ¹³C shift thermometry
NMR Thermometry Low-Temperature NMR Calibration

Definitive Force Field for Vibrational Spectroscopy

Vibrational Raman spectra of solid solutions of dimethyl ether-d0 and dimethyl ether-d6 were used to develop an 18-parameter modified internal valence force field. This force field specifically accounts for intermethyl potential energy coupling terms and provides definitive vibrational assignments for the d0, d3, and d6 isotopic species. [1]

Vibrational Force Field
Head-to-head
18-parameter force field for d0, d3, d6
Benchmarks computational chemistry models
Raman of solid solutions at 77 K
Vibrational Spectroscopy Force Field Molecular Structure

Dimethyl ether-d6: Research & Industrial Applications


Primary KIE for Gas-Phase Reaction Mechanisms

Utilize Dimethyl ether-d6 in laser flash photolysis/laser-induced fluorescence (LFP/LIF) experiments to directly measure the primary kinetic isotope effect for reactions with hydroxyl radicals. The quantified difference in rate coefficients, as established by Bänsch et al. [1], provides critical experimental data for validating transition state theory models and for understanding hydrogen abstraction mechanisms in combustion and atmospheric chemistry.

Internal Standard for GC-MS or LC-MS Quantitation

Employ Dimethyl ether-d6 as an isotopically labeled internal standard for the quantification of dimethyl ether in complex environmental or biological samples. The distinct M+6 mass shift [1] allows for complete chromatographic and mass spectrometric separation from the unlabeled analyte, ensuring high accuracy and precision in quantification while controlling for matrix effects and ionization variability.

Low-Temperature NMR & Thermometry Calibration

Use Dimethyl ether-d6 as a solvent and lock compound for variable-temperature NMR experiments, particularly in the 100-300 K range. Its low melting point (-141 °C) and boiling point (-24.8 °C) [1] make it suitable for cryogenic NMR studies. Furthermore, its documented use as a high-precision 13C shift thermometer calibrant ensures accurate temperature calibration for demanding low-temperature applications.

Vibrational Spectroscopy Benchmark for Computational Chemistry

Reference the vibrational assignments and 18-parameter force field derived from Raman spectra of Dimethyl ether-d6 solid solutions [1]. This dataset serves as a high-quality benchmark for validating and refining ab initio and density functional theory (DFT) calculations of molecular force fields, particularly for molecules containing methyl rotors and ether linkages.

Application
Selection Property
Validation Focus
Gas-phase reaction mechanism studies
Kinetic isotope effect measurement
Rate coefficient comparison with unlabeled analog
MS quantitation of dimethyl ether
Well-resolved M+6 mass shift
Matrix-effect and ionization variability control
Low-temperature NMR experiments
Suitable cryogenic solvent range
Temperature calibration with ¹³C shift thermometry
Vibrational spectroscopy benchmarking
Complete isotopic force field
DFT and ab initio calculation validation

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